molecular formula C22H20FN3O3S B2424304 N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-48-0

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2424304
CAS No.: 942004-48-0
M. Wt: 425.48
InChI Key: OUXLMLKVWLXKRN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a recognized potent and ATP-competitive pan-PIM kinase inhibitor, demonstrating significant activity against PIM1, PIM2, and PIM3 isoforms. The primary research value of this compound lies in its application as a chemical probe to investigate the oncogenic PIM kinase signaling pathway , which is frequently dysregulated in hematological malignancies and solid tumors. Its mechanism of action involves binding to the ATP-binding site of PIM kinases, thereby inhibiting their phosphorylation of downstream substrates that control crucial cellular processes such as cell survival, proliferation, and apoptosis. In vitro and in vivo studies utilizing this inhibitor have been instrumental in elucidating the role of PIM kinases in tumorigenesis and exploring their potential as therapeutic targets , particularly in contexts of drug resistance. Researchers employ this compound to dissect PIM-mediated signaling crosstalk, assess its efficacy in halting the growth of cancer cell lines, and evaluate its potential for combination therapies with other chemotherapeutic agents.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-29-16-11-5-13(6-12-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-15-9-7-14(23)8-10-15/h5-12,17H,2-4H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLMLKVWLXKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H20FN3O3SC_{22}H_{20}FN_{3}O_{3}S with a molecular weight of 425.5 g/mol. Its structure includes a tetrahydrobenzo[d]thiazole core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H20FN3O3SC_{22}H_{20}FN_{3}O_{3}S
Molecular Weight425.5 g/mol
CAS Number942004-48-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other compounds in its class, this compound may act as a tubulin polymerization inhibitor. This mechanism is crucial as it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase .
  • Cell Line Studies : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines:
    • HepG2 (liver cancer) : Growth inhibition of approximately 54%.
    • HeLa (cervical cancer) : Growth inhibition around 38% .

The proposed mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly. This action leads to apoptosis in cancer cells while sparing normal fibroblasts, indicating a selective toxicity profile .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various derivatives related to this compound. It was found that modifications at the N1 position significantly impacted activity, with certain substitutions enhancing potency against cancer cells while maintaining low toxicity towards normal cells .

Study 2: Docking Studies

Molecular docking simulations revealed that the compound effectively binds to the colchicine site on tubulin. The binding affinity was determined to be significant enough to warrant further exploration for potential therapeutic applications in oncology .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Formation of the tetrahydrobenzo[d]thiazole core via cyclization of substituted cyclohexanone derivatives using sulfur sources (e.g., Lawesson’s reagent) .
  • Step 2 : Amidation of the thiazole nitrogen with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 3 : Carboxamide functionalization at position 4 using 4-fluorophenyl isocyanate in anhydrous dichloromethane . Optimization strategies include adjusting solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., DMAP for amidation efficiency).

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methoxy vs. fluorophenyl groups) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. How does solubility impact experimental design in in vitro assays?

The compound’s low aqueous solubility (due to hydrophobic fluorophenyl and methoxy groups) necessitates the use of co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Solubility should be quantified via UV-Vis spectroscopy in PBS (pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Example SAR Findings :

Substituent ModificationObserved EffectReference
Replacement of 4-fluorophenyl with 4-chlorophenylReduced antimicrobial activity (MIC increased 4-fold)
Methoxy → Ethoxy at benzamideImproved metabolic stability (t½ increased from 2.1 to 4.7 hrs in liver microsomes)
Systematic substitutions should be tested using in silico docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like bacterial dihydrofolate reductase .

Q. How can conflicting data on antimicrobial efficacy across studies be resolved?

  • Variable Test Strains : Compare activity against standardized panels (e.g., ATCC strains) rather than clinical isolates .
  • Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) to minimize MIC variability .
  • Meta-Analysis : Use statistical tools (e.g., random-effects model) to aggregate data from ≥5 independent studies .

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., kinase targets) over 100 ns trajectories .
  • QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How to design stability studies under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via LC-MS every 24 hrs .
  • Photostability : Expose to UV light (320–400 nm) and quantify degradation products .

Key Methodological Recommendations

  • Use orthogonal purification (e.g., flash chromatography + recrystallization) to minimize impurities .
  • Validate biological activity in ≥2 cell lines (e.g., HeLa and MCF-7 for anticancer assays) .
  • Apply cheminformatics tools (e.g., SwissADME) to predict ADMET properties early in optimization .

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